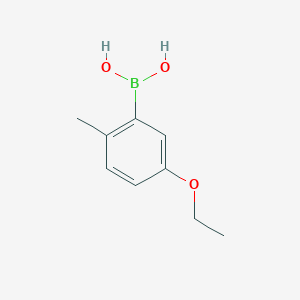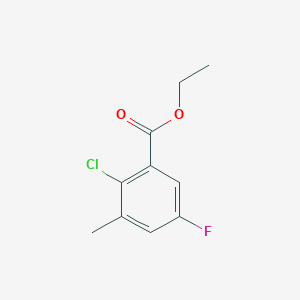![molecular formula C6H8ClF3N4 B1446411 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride CAS No. 1013905-12-8](/img/structure/B1446411.png)
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride
Übersicht
Beschreibung
“2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride” is a chemical compound with the molecular formula C6H3F3N4 . It belongs to the class of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials .
Synthesis Analysis
The synthesis of [1,2,4]triazolo[4,3-b][1,2,4,5]tetrazine-based energetic materials, which includes “2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride”, has been effectively achieved by using monosubstituted tetrazine or tetrazine-based fused rings as starting materials . More detailed synthesis procedures can be found in related research .Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry: c-Met Inhibition
This compound has been identified as a potent inhibitor of the mesenchymal–epithelial transition factor (c-Met) protein kinase . c-Met is a receptor tyrosine kinase that, when dysregulated, can contribute to the progression of cancer through mechanisms like increased cell proliferation and survival. The inhibition of c-Met is thus a promising strategy for targeted cancer therapies.
Neuropharmacology: GABA A Modulation
Structures containing the 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine moiety have shown activity as allosteric modulators of the GABA A receptors . These receptors are a class of GABAergic receptors responsible for mediating the majority of the inhibitory neurotransmission in the brain. Modulating these receptors can have therapeutic implications for disorders such as anxiety, epilepsy, and insomnia.
Polymer Science: Structural Units in Polymers
The triazolo[1,5-a]pyrazine structure has been incorporated into polymers for use in solar cells . These polymers are designed to improve the efficiency of solar cells by enhancing light absorption and charge transport properties.
Fluorescent Probes
Due to their unique electronic properties, compounds with the 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine structure can serve as fluorescent probes . These probes are valuable tools in biochemistry and molecular biology for studying cell structure and function, as they can be designed to emit fluorescence in response to specific biological events.
Enzyme Inhibition: BACE-1 Inhibition
The compound has demonstrated inhibition of β-secretase 1 (BACE-1) . BACE-1 is an enzyme involved in the production of amyloid-beta peptides, which are implicated in the pathology of Alzheimer’s disease. Inhibitors of BACE-1 are being explored as potential therapeutic agents for the treatment of Alzheimer’s.
Solar Energy: Application in Solar Cells
The structural properties of triazolo[1,5-a]pyrazine derivatives make them suitable for application in solar cells . These applications exploit the compound’s ability to facilitate electron transport, which is crucial for the conversion of solar energy into electrical energy.
Antibacterial Agents
Recent studies have synthesized novel derivatives of triazolo[1,5-a]pyrazine, including the compound , to evaluate their antibacterial activity . These compounds have shown promise against various bacterial strains, indicating their potential as new antibacterial agents.
Therapeutic Targets for Metabolic Disorders
Compounds related to 2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine have been recognized as potential therapeutic targets for disorders such as dyslipidemia, coronary heart disease, and diabetes . This is due to their interaction with fatty acid-binding proteins (FABPs), which play a role in the development of these conditions.
Wirkmechanismus
Target of Action
Similar compounds have been reported to inhibit c-met and vegfr-2 kinases . These kinases play crucial roles in cell growth and angiogenesis, respectively.
Mode of Action
Similar compounds have been shown to inhibit the activity of c-met and vegfr-2 kinases . This inhibition could potentially lead to a decrease in cell proliferation and angiogenesis.
Biochemical Pathways
The inhibition of c-met and vegfr-2 kinases can affect multiple downstream pathways, including those involved in cell growth, survival, and angiogenesis .
Result of Action
The inhibition of c-met and vegfr-2 kinases could potentially lead to a decrease in cell proliferation and angiogenesis .
Eigenschaften
IUPAC Name |
2-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F3N4.ClH/c7-6(8,9)5-11-4-3-10-1-2-13(4)12-5;/h10H,1-3H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMHKQIUGWAESGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NC(=N2)C(F)(F)F)CN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyrazine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




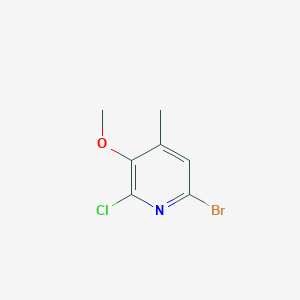
![[3-(1-Phenyl-cyclobutyl)-[1,2,4]oxadiazol-5-ylmethyl]-carbamic acid tert-butyl ester](/img/structure/B1446331.png)

![Benzoic acid, 4-[[(6-ethyl-3-methyl-2-phenyl-4-quinolinyl)carbonyl]amino]-, ethyl ester](/img/structure/B1446335.png)
![tert-Butyl 1-ethyl-6,7-dihydro-1H-[1,2,3]triazolo[4,5-c]pyridine-5(4H)-carboxylate](/img/structure/B1446336.png)

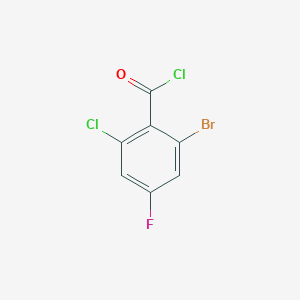

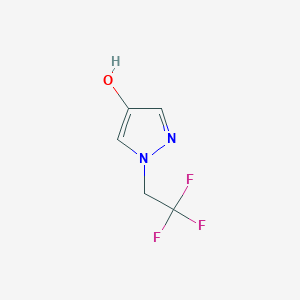
![[(4-Chlorophenyl)phenylmethyl]-hydrazine](/img/structure/B1446346.png)
![beta-D-Glucopyranoside, 4-methylphenyl 3-O-[(1,1-dimethylethyl)dimethylsilyl]-2,4,6-tris-O-(phenylmethyl)-1-thio-](/img/structure/B1446348.png)
